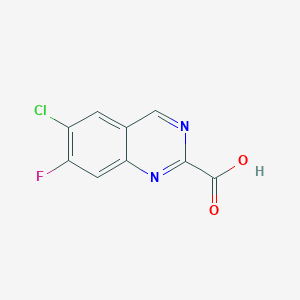

6-Chloro-7-fluoro-quinazoline-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid, is a derivative of quinazoline, a bicyclic aromatic compound that has garnered attention due to its potential pharmacological properties. Quinazoline derivatives have been studied extensively for their potential as therapeutic agents, particularly in the context of receptor antagonism and antibacterial activity.

Synthesis Analysis

The synthesis of fluorinated quinazoline derivatives has been explored through various methods. For instance, the chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines demonstrates the potential to create complex fluorinated structures with high yields and excellent enantiomeric excesses . Although this does not directly describe the synthesis of 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid, it provides insight into the methodologies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. For example, the study of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as AMPA and kainate receptor antagonists highlights the importance of substituents at specific positions on the quinazoline scaffold for receptor affinity . This suggests that the molecular structure of 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid could be similarly significant in determining its biological activity.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are essential for their functionalization and potential as therapeutic agents. The synthesis of 5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acids using a tandem double ring closure reaction indicates the reactivity of the quinazoline ring system and its capacity for forming complex heterocyclic structures . This reactivity could be relevant for the chemical manipulation of 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For instance, the electrochemical studies of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors provide insights into the electrochemical behavior of fluorinated quinazolines . These properties are essential for understanding the stability, solubility, and overall behavior of 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid in various environments.

Applications De Recherche Scientifique

Microwave Synthesis and Anticancer Activity

A study by Bhatt et al. (2015) focused on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, synthesized using microwave irradiation and conventional heating methods. These derivatives, including an intermediate structurally similar to 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid, demonstrated significant anticancer activity against various carcinoma cell lines through apoptotic DNA fragmentation and potential as hTopoIIα inhibitors, a target for novel anticancer agents (Bhatt, Agrawal, & Patel, 2015).

Fluorophores in Biochemistry and Medicine

Aleksanyan and Hambardzumyan (2013) discussed the synthesis and transformations of quinoline derivatives, highlighting their use as efficient fluorophores in biochemistry and medicine. These compounds, including derivatives of quinazoline, are utilized in studying various biological systems due to their sensitivity and selectivity (Aleksanyan & Hambardzumyan, 2013).

EGFR-TK Imaging

Fernandes et al. (2008) explored quinazoline derivatives, specifically those labeled with technetium for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) in cancer research. These compounds show promise in developing a 99mTc biomarker for EGFR-TK imaging, aiding in the diagnosis and treatment of cancer (Fernandes et al., 2008).

Antibacterial and Anticancer Agents

Al-Trawneh et al. (2010) synthesized tetracyclic fluoroquinolones with potent antibacterial and anticancer activities. These compounds, structurally related to 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid, were tested for their ability to inhibit DNA gyrase and topoisomerase IV, highlighting their dual potential as chemotherapeutics (Al-Trawneh et al., 2010).

Optoelectronic Materials

Lipunova et al. (2018) reviewed the applications of quinazoline derivatives in the creation of optoelectronic materials. These compounds, including functionalized quinazolines and pyrimidines, are valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The incorporation of quinazoline into π-extended conjugated systems is crucial for developing novel materials in this field (Lipunova et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

6-chloro-7-fluoroquinazoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYUNAVWADNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC(=NC2=CC(=C1Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-fluoro-quinazoline-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)

![N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2516455.png)

![(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2516456.png)

![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)